![molecular formula C14H18N4OS B2981034 2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide CAS No. 2034518-54-0](/img/structure/B2981034.png)
2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
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Overview
Description
2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is a synthetic organic compound that features a cyclopentyl group, a thiophene ring, and a 1,2,3-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide typically involves a multi-step process:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves an azide and an alkyne in the presence of a copper catalyst.
Attachment of the thiophene ring: The thiophene ring can be introduced via a substitution reaction, where a suitable thiophene derivative reacts with the triazole intermediate.
Incorporation of the cyclopentyl group: The cyclopentyl group can be attached through an acylation reaction, where a cyclopentyl acyl chloride reacts with the triazole-thiophene intermediate.
Final assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction between the cyclopentyl-thiophene-triazole intermediate and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click reaction and automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo various substitution reactions, particularly at the thiophene ring, where electrophilic substitution is favored.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can act as a bioisostere for amide or ester functionalities, allowing the compound to mimic or inhibit natural substrates. The thiophene ring can enhance binding affinity through π-π interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
2-cyclopentyl-N-{[1-(phenyl)-1H-1,2,3-triazol-4-yl]methyl}acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.
2-cyclopentyl-N-{[1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide imparts unique electronic properties, making it potentially more effective in certain biological applications compared to its phenyl or pyridine analogs.
Properties
IUPAC Name |
2-cyclopentyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c19-13(8-11-4-1-2-5-11)15-9-12-10-18(17-16-12)14-6-3-7-20-14/h3,6-7,10-11H,1-2,4-5,8-9H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQMSRIBXHRIKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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